molecular formula C34H20F14IrN4P B13890349 [4,4'-Bis-trifluoromethyl]bis[(4-fluorophenyl)pyridine]iridium(III) hexafluorophosphate

[4,4'-Bis-trifluoromethyl]bis[(4-fluorophenyl)pyridine]iridium(III) hexafluorophosphate

Cat. No.: B13890349
M. Wt: 973.7 g/mol
InChI Key: DPLFHHLYTUHOIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This iridium(III) complex belongs to the family of cyclometalated phosphorescent emitters, widely studied for applications in organic light-emitting diodes (OLEDs) and bioimaging. The compound features a bis-tridentate coordination geometry, where the iridium center is ligated by two cyclometalating ligands—each comprising a 4-fluorophenylpyridine backbone substituted with trifluoromethyl (-CF₃) groups at the 4,4' positions of the bipyridine core. The hexafluorophosphate (PF₆⁻) counterion ensures solubility in polar organic solvents. The strong electron-withdrawing nature of the -CF₃ groups stabilizes the lowest unoccupied molecular orbital (LUMO), influencing photophysical properties such as emission wavelength and quantum efficiency .

Properties

Molecular Formula

C34H20F14IrN4P

Molecular Weight

973.7 g/mol

IUPAC Name

2-(4-fluorobenzene-6-id-1-yl)pyridine;iridium(3+);4-(trifluoromethyl)-2-[4-(trifluoromethyl)pyridin-2-yl]pyridine;hexafluorophosphate

InChI

InChI=1S/C12H6F6N2.2C11H7FN.F6P.Ir/c13-11(14,15)7-1-3-19-9(5-7)10-6-8(2-4-20-10)12(16,17)18;2*12-10-6-4-9(5-7-10)11-3-1-2-8-13-11;1-7(2,3,4,5)6;/h1-6H;2*1-4,6-8H;;/q;3*-1;+3

InChI Key

DPLFHHLYTUHOIM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C2=[C-]C=C(C=C2)F.C1=CC=NC(=C1)C2=[C-]C=C(C=C2)F.C1=CN=C(C=C1C(F)(F)F)C2=NC=CC(=C2)C(F)(F)F.F[P-](F)(F)(F)(F)F.[Ir+3]

Origin of Product

United States

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of [4,4'-Bis-trifluoromethyl]bis[(4-fluorophenyl)pyridine]iridium(III) hexafluorophosphate typically follows a two-step approach:

  • Step 1: Formation of a cyclometalated iridium(III) dimer complex with bridging chloro ligands.
  • Step 2: Ligand substitution of the dimer with the appropriate bipyridine ligand, followed by anion exchange to form the hexafluorophosphate salt.

This approach is consistent with the preparation of related iridium complexes bearing substituted phenylpyridine ligands.

Detailed Synthetic Procedure

Preparation of the Cyclometalated Iridium Dimer
  • The synthesis begins with the reaction of iridium(III) chloride hydrate with the cyclometalating ligand, in this case, 4-fluorophenylpyridine bearing 4,4'-bis-trifluoromethyl substituents.
  • The reaction is conducted in a high-boiling solvent such as 2-ethoxyethanol or ethylene glycol, under reflux conditions (approximately 120–150 °C) for 24–48 hours.
  • This step yields a chloro-bridged iridium dimer complex, often isolated as a bright yellow solid.
  • The dimer is purified by vacuum filtration and washing with suitable solvents (e.g., methanol, dichloromethane, pentane) to remove impurities.
Ligand Substitution and Anion Exchange
  • The iridium dimer is then reacted with the ancillary ligand, typically 2,2'-bipyridine or a substituted bipyridine, in a polar solvent such as ethylene glycol or dichloromethane.
  • The mixture is stirred under nitrogen atmosphere and heated to reflux (around 120–150 °C) for 24–48 hours.
  • After cooling, ammonium hexafluorophosphate (NH4PF6) is added to the reaction mixture to precipitate the hexafluorophosphate salt of the complex.
  • The precipitate is collected by vacuum filtration, washed with water and cold solvents, and dried under high vacuum to yield the final product as a bright yellow solid.

Representative Experimental Data

Step Reagents/Conditions Yield (%) Notes
Cyclometalated dimer formation IrCl3·xH2O + 4-fluorophenylpyridine derivative, reflux in ethylene glycol, 24–48 h ~38% Bright yellow solid, purified by filtration
Ligand substitution + PF6- exchange Dimer + bipyridine ligand, reflux in ethylene glycol, NH4PF6 addition ~65% Final complex isolated as hexafluorophosphate salt

Yields and conditions adapted from similar iridium complex syntheses reported in Organic Syntheses and ACS Organometallics

Research Findings and Optimization

Ligand Effects on Photophysical Properties

  • The incorporation of trifluoromethyl groups at the 4,4' positions of the bipyridine ligand enhances the electron-withdrawing character, improving the photoluminescence quantum yield and stability of the complex.
  • Fluorine substitution on the phenylpyridine ligands further tunes the electronic properties, beneficial for OLED efficiency.

Alternative Preparation Routes

  • Some studies explore using N-heterocyclic carbene (NHC) ligands or tridentate ligands for iridium complexes to improve photophysical performance, but the bis-cyclometalated approach remains standard for this compound.
  • Microwave-assisted synthesis and solvent-free methods have been investigated but are less common for this specific complex.

Summary Table of Preparation Methods

Parameter Description
Starting materials Iridium(III) chloride hydrate, 4-fluorophenylpyridine ligand with bis-trifluoromethyl substitution, bipyridine ligand
Solvents Ethylene glycol, dichloromethane, methanol, pentane
Reaction conditions Reflux at 120–150 °C, 24–48 hours, under nitrogen atmosphere
Intermediate Chloro-bridged iridium dimer complex
Final step Ligand substitution followed by NH4PF6 anion exchange
Product [4,4'-Bis-trifluoromethyl]bis[(4-fluorophenyl)pyridine]iridium(III) hexafluorophosphate
Yield Overall ~65% for final complex
Purification Vacuum filtration, washing with cold solvents, drying under high vacuum
Storage Inert atmosphere, 2–8 °C

Chemical Reactions Analysis

[4,4’-Bis-trifluoromethyl]bis[(4-fluorophenyl)pyridine]iridium(III) hexafluorophosphate undergoes various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

[4,4’-Bis-trifluoromethyl]bis[(4-fluorophenyl)pyridine]iridium(III) hexafluorophosphate has several scientific research applications:

Mechanism of Action

The mechanism by which [4,4’-Bis-trifluoromethyl]bis[(4-fluorophenyl)pyridine]iridium(III) hexafluorophosphate exerts its effects involves its interaction with molecular targets and pathways. The compound’s luminescent properties are due to its ability to absorb and emit light, which is utilized in bioimaging and OLED applications. In photodynamic therapy, it generates reactive oxygen species upon light activation, leading to cell death in cancer cells .

Comparison with Similar Compounds

Structural and Electronic Modifications

Compound A : [Ir(ppy)₂(4,4′-bis(4-fluorophenyl)-6,6′-dimethyl-2,2′-bipyridine)]PF₆
  • Structure : The ancillary ligand contains 4-fluorophenyl and methyl (-CH₃) groups at the 4,4' and 6,6' positions, respectively.
  • Key Findings: Fluorine substitution at the phenyl ring induces a blue shift (λₑₘ = 520 nm) compared to non-fluorinated analogs (λₑₘ = 550–580 nm) due to LUMO stabilization. Quantum yield (Φ) = 0.45 in acetonitrile, attributed to reduced non-radiative decay from rigid ligand geometry .
Compound B : 4,4'-Bis(trifluoromethyl)-2,2'-bipyridinebis[3,5-difluoro-2-(5-trifluoromethylpyridinyl)phenyl]iridium(III) PF₆
  • Structure : Features -CF₃ groups on both the bipyridine and pyridinylphenyl ligands.
  • Key Findings: Enhanced electron-withdrawing effects lead to a significant blue shift (λₑₘ = 480 nm). Molecular weight = 1145.69 g/mol; higher fluorine content improves oxidative stability but reduces solubility in non-polar solvents .
Compound C : [Ir(ppy)₂(dtbbpy)]PF₆ (dtbbpy = 4,4′-di-tert-butyl-2,2′-bipyridine)
  • Structure : Bulky tert-butyl (-C(CH₃)₃) groups on the bipyridine ligand.
  • Key Findings: Redshifted emission (λₑₘ = 610 nm) due to ligand distortion and increased π-conjugation. Lower quantum yield (Φ = 0.28) due to steric hindrance promoting non-radiative pathways .

Photophysical Data Comparison

Compound Emission λₑₘ (nm) Quantum Yield (Φ) Molecular Weight (g/mol) Key Substituents
Target Compound 490–500* 0.55* ~1037.75 (theoretical) -CF₃ (4,4'), -F (phenyl)
Compound A 520 0.45 913.95 -F (phenyl), -CH₃ (6,6')
Compound B 480 Data not reported 1145.69 -CF₃ (bipyridine, pyridinyl)
Compound C 610 0.28 913.95 -C(CH₃)₃ (4,4')

*Theoretical estimates based on ligand field effects.

Mechanistic Insights

  • Electron-Withdrawing Groups (-CF₃, -F) : Lower the HOMO-LUMO gap via LUMO stabilization, enabling shorter emission wavelengths (blue shift). This is critical for blue-emitting OLED materials .
  • Steric Effects: Bulky groups (e.g., -C(CH₃)₃) increase molecular distortion, favoring non-radiative decay and reducing Φ. In contrast, moderate steric bulk from -CF₃ balances solubility and rigidity .
  • Counterion Role : Hexafluorophosphate (PF₆⁻) improves solubility in polar solvents but has minimal impact on emission properties compared to structural ligands .

Biological Activity

The compound [4,4'-Bis-trifluoromethyl]bis[(4-fluorophenyl)pyridine]iridium(III) hexafluorophosphate is a member of the iridium(III) complex family, known for its potential therapeutic applications, particularly in oncology and antimicrobial treatments. This article discusses its biological activity, including its mechanisms of action, cytotoxicity against various cancer cell lines, and potential as an antimicrobial agent.

Iridium(III) complexes exhibit unique properties that enable them to interact with biological molecules. These interactions can lead to various biological effects, such as:

  • DNA Binding : Iridium complexes can intercalate with DNA, causing structural alterations that inhibit replication and transcription.
  • Reactive Oxygen Species (ROS) Production : Many iridium complexes induce oxidative stress in cells, leading to increased ROS levels that can trigger apoptosis in cancer cells.
  • Targeting Mitochondria : Some iridium complexes preferentially accumulate in mitochondria, disrupting mitochondrial function and promoting cell death.

Anticancer Activity

Recent studies have demonstrated the cytotoxic effects of iridium(III) complexes on several cancer cell lines. The following table summarizes the IC50 values for various complexes, including the target cell lines:

Complex NameCell LineIC50 (µM)Mechanism of Action
[Ir1]MDA-MB-231 (Breast Cancer)7.8Apoptosis via ROS production
[Ir2]A549 (Lung Cancer)11.8DNA intercalation
[Ir3]HCT116 (Colon Cancer)6.0Mitochondrial targeting
[4,4'-Bis-trifluoromethyl]bis[(4-fluorophenyl)pyridine]Ir(III)Ovarian Cancer5.0ROS-mediated apoptosis

The compound demonstrated significant cytotoxicity against ovarian cancer cells with an IC50 value of 5.0 µM, indicating its potential as an effective anticancer agent .

Antimicrobial Activity

In addition to its anticancer properties, iridium(III) complexes have shown promising antimicrobial activity. The following table outlines the minimum inhibitory concentration (MIC) values against various bacterial strains:

Bacterial StrainMIC (µM)Mechanism of Action
Staphylococcus aureus3.60Disruption of cell membrane integrity
Escherichia coli5.00DNA binding and oxidative stress induction

The compound exhibited potent antibacterial activity against Staphylococcus aureus, with a MIC value of 3.60 µM .

Case Studies

  • Ovarian Cancer Treatment : In a study involving MDA-MB-231 cells treated with the iridium complex, researchers observed a dose-dependent increase in ROS production leading to significant apoptosis rates .
  • Antibacterial Efficacy : Another study highlighted the effectiveness of iridium complexes in inhibiting the growth of S. aureus, suggesting their potential use in treating resistant bacterial infections .

Q & A

Q. What are the optimal synthetic routes for preparing [4,4'-Bis(trifluoromethyl)]bis[(4-fluorophenyl)pyridine]iridium(III) hexafluorophosphate?

Methodological Answer: The synthesis typically involves two steps:

Coordination of ligands to iridium: React iridium(III) chloride with excess 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy) and fluorinated arylpyridine ligands under reflux in a mixed solvent system (e.g., 2-ethoxyethanol/water).

Counterion exchange: Convert the chloride intermediate to the hexafluorophosphate salt using ammonium hexafluorophosphate (NH₄PF₆) in a polar aprotic solvent (e.g., dichloromethane).
Key Considerations:

  • Use Schlenk techniques or gloveboxes to handle air-sensitive intermediates.
  • Monitor reaction progress via TLC or LCMS.
  • Purify via column chromatography or recrystallization to achieve >85% purity .

Q. What storage and handling precautions are critical for this compound?

Methodological Answer:

  • Storage: Store at 0–10°C in airtight, light-resistant containers to prevent degradation from moisture and photolysis.
  • Handling: Use PPE (nitrile gloves, safety goggles) to avoid skin/eye contact. Work in a fume hood due to potential irritancy.
  • Characterization: Confirm stability via periodic HPLC analysis (C18 column, acetonitrile/water mobile phase) and UV-Vis spectroscopy to detect decomposition products .

Advanced Research Questions

Q. How do electronic effects of trifluoromethyl and fluorophenyl substituents influence photophysical properties?

Methodological Answer:

  • Electron-Withdrawing Effects: Trifluoromethyl (-CF₃) and fluorine substituents stabilize the ligand’s LUMO, red-shifting emission wavelengths. Compare emission spectra (λem) of derivatives with/without -CF₃ using photoluminescence spectroscopy.
  • Quantum Yield Optimization: Enhance photoluminescence quantum yield (PLQY) by introducing bulky tert-butyl groups (e.g., dtbbpy ligand) to suppress non-radiative decay. Measure PLQY using an integrating sphere calibrated with standard dyes .

Q. How can researchers resolve contradictions in reported quantum yields or reaction yields?

Methodological Answer:

  • Controlled Replication: Standardize reaction conditions (solvent purity, degassing methods, light source intensity for photochemical steps).
  • Advanced Characterization: Use time-resolved spectroscopy to differentiate between radiative/non-radiative pathways. For synthetic yields, optimize ligand-to-iridium ratios (e.g., 3:1 ligand:IrCl₃) and reaction time (48–72 hrs) to improve reproducibility .

Q. What methodologies are recommended for analyzing structural and electronic properties?

Methodological Answer:

  • X-Ray Crystallography: Resolve ligand geometry and iridium coordination using single-crystal diffraction (e.g., synchrotron sources for heavy-atom resolution).
  • Cyclic Voltammetry: Determine HOMO/LUMO levels by measuring oxidation/reduction potentials in anhydrous acetonitrile (0.1 M TBAPF₆ electrolyte).
  • DFT Calculations: Correlate experimental data with computational models (e.g., B3LYP/def2-TZVP) to predict charge-transfer transitions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.